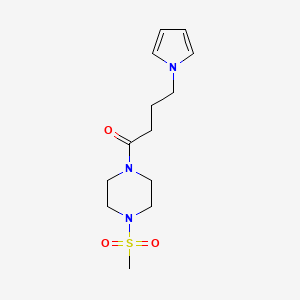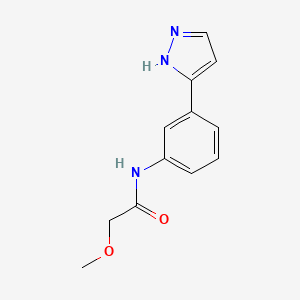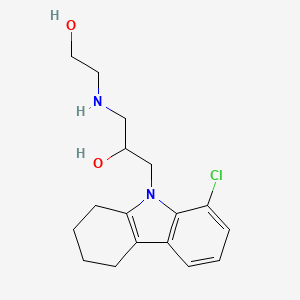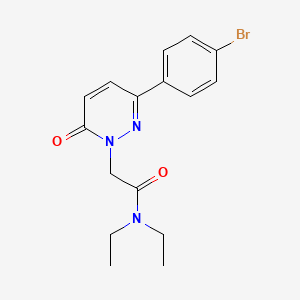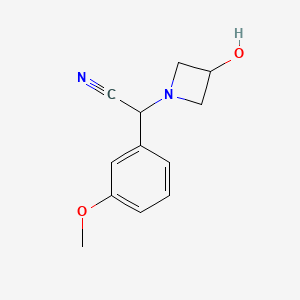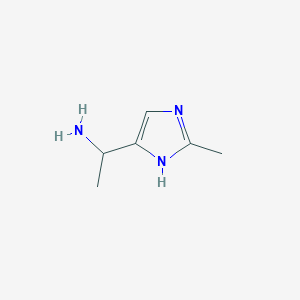
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzoyl group, a chlorophenyl group, and a benzylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride can be synthesized by reacting benzoic acid with thionyl chloride.
Nucleophilic Substitution: The benzoyl chloride intermediate reacts with 2-amino-4-chlorophenol to form N-(2-benzoyl-4-chlorophenyl)acetamide.
Thioether Formation: The final step involves the reaction of N-(2-benzoyl-4-chlorophenyl)acetamide with benzylthiol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoyl and chlorophenyl groups may play a role in binding to target sites, while the benzylthio group may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(benzylthio)acetamide
- N-(4-chlorophenyl)-2-(benzylthio)acetamide
- N-(2-benzoyl-4-methylphenyl)-2-(benzylthio)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(benzylthio)acetamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study for researchers and industrial chemists. Further research and development may uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C22H18ClNO2S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C22H18ClNO2S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-27-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25) |
InChI Key |
XYVBGXFEGCFHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



